molecular formula C10H10N2O B1671096 Edaravone CAS No. 89-25-8

Edaravone

Cat. No. B1671096
CAS RN: 89-25-8
M. Wt: 174.2 g/mol
InChI Key: QELUYTUMUWHWMC-UHFFFAOYSA-N
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Description

Edaravone is a free-radical scavenger and anti-oxidant, used to help recovery after a stroke and to slow the progress of amyotrophic lateral sclerosis (ALS). It has been used in Japan since 2001 to aid recovery after a stroke and was approved by the Food and Drug Administration (FDA) in 2017 to treat ALS .


Synthesis Analysis

Edaravone analogues have been synthesized and characterized for their antioxidant properties, radical scavenging potential, and copper-chelating capabilities . The synthesis of these analogues involves different mechanisms and reaction sites .


Molecular Structure Analysis

Edaravone is a pyrazolone that is 2,4-dihydro-3H-pyrazol-3-one which is substituted at positions 2 and 5 by phenyl and methyl groups, respectively . Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol .


Chemical Reactions Analysis

The reactions of OH radicals with the neutral and anionic forms of Edaravone have been studied using Density Functional Theory. Different mechanisms and reaction sites have been considered .


Physical And Chemical Properties Analysis

Edaravone appears as a white to off-white powder or crystals . Literature solubilities and NMR and IR studies have been used to obtain properties or descriptors of edaravone .

Scientific Research Applications

Neuroprotective Effects in Amyotrophic Lateral Sclerosis (ALS) and Other Neurodegenerative Conditions

Research has shown that edaravone can slow motor decline and reduce abnormal protein deposition in ALS mouse models, suggesting potential benefits for human ALS treatment Ito et al., 2008. Additionally, it has been observed to protect against retinal damage and support neuronal survival under oxidative stress conditions, indicating its broader neuroprotective capabilities Inokuchi et al., 2009.

Cardiovascular Protection

Edaravone exhibits protective effects on cardiovascular diseases by reducing ischemic damage, inflammation, and enhancing endothelial function, highlighting its potential as a novel treatment option for a variety of cardiovascular conditions Kikuchi et al., 2013.

Enhancement of Neurogenesis and Reduction of Oxidative Stress

Studies have shown that edaravone can enhance neurogenesis, reduce oxidative stress, and improve outcomes after cerebral ischemia, suggesting mechanisms that include anti-apoptotic and anti-inflammatory effects, as well as the scavenging of free radicals Lei et al., 2014.

Application in Acute Brain Infarction

Edaravone has demonstrated efficacy in reducing neuronal damage and improving functional outcomes in models of acute brain infarction, supporting its use in clinical settings for stroke patients Müllges et al., 2003.

Protective Effects in Other Models of Neurological Damage

Further research indicates edaravone's protective effects in models of traumatic brain injury, Parkinson's disease, and light-induced photoreceptor degeneration, underscoring its potential for treating a wide range of neurodegenerative and stress-related conditions Itoh et al., 2010; Xiong et al., 2011.

Safety And Hazards

Edaravone is generally safe for use, but like all medications, it may have side effects. It’s important to monitor patients for any adverse reactions .

Future Directions

While there is no cure for ALS, available treatments like Edaravone can extend the length of quality of life in most patients . Recent breakthroughs, especially in the field of targeting genetic disease forms, raise hope for improved care and therapy for ALS patients .

properties

IUPAC Name

5-methyl-2-phenyl-4H-pyrazol-3-one
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InChI

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
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InChI Key

QELUYTUMUWHWMC-UHFFFAOYSA-N
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Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2
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Molecular Formula

C10H10N2O
Record name 1-PHENYL-3-METHYL-5-PYRAZOLONE
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DSSTOX Substance ID

DTXSID9021130
Record name 1-Phenyl-3-methyl-5-pyrazolone
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Molecular Weight

174.20 g/mol
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Physical Description

1-phenyl-3-methyl-5-pyrazolone appears as white to off-white powder or crystals. (NTP, 1992), White solid; [Merck Index] Light yellow odorless powder; [Alfa Aesar MSDS]
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Boiling Point

549 °F at 105 mmHg (NTP, 1992), 191 °C @ 17 MM HG; 287 °C @ 105 MM HG
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Record name 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE
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Solubility

25.4 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), SOL IN HOT WATER & HOT ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN PETROLEUM ETHER
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Vapor Pressure

less than 0.01 mmHg at 68 °F (NTP, 1992), LESS THAN 0.01 MM @ 20 °C
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Mechanism of Action

Oxidative stress and reactive oxygen species (ROS) production have been implicated in various neurological disorders, such as amyotrophic lateral sclerosis (ALS) and cerebral ischemia. Oxidative stress caused by excess ROS damages endothelial cells in the cerebral vasculature as well as neuronal cell membranes, leading to neuronal cell death. Edaravone is a free radical scavenger that scavenges and suppresses the generation of hydroxyl radicals and peroxynitrite radicals. The exact mechanism of action of edaravone in ALS has not been fully elucidated; however, edaravone is thought to mediate therapeutic effects via its antioxidant properties. Since oxidative stress has been implicated in the pathophysiology of ALS and cerebral ischemia, inhibiting lipid peroxidation, suppressing endothelial cell damage induced by lipid peroxides, and scavenging free radicals may lead to neuroprotective effects. Edaravone has no effect on superoxide production. It is suggested that edaravone may also possess anti-inflammatory properties, as it inhibited neutrophil activation and suppressed inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS) expression in animal models. It was also shown to ameliorate ROS-induced inflammatory oxidative stress after ischemic brain reperfusion.
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Product Name

Edaravone

Color/Form

MONOCLINIC PRISMS FROM WATER, WHITE POWDER OR CRYSTALS

CAS RN

89-25-8; 19735-89-8, 89-25-8
Record name 1-PHENYL-3-METHYL-5-PYRAZOLONE
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Melting Point

261 to 266 °F (NTP, 1992), 127 °C
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Synthesis routes and methods

Procedure details

Into 50 ml of ethanol, 13.0 g of ethyl acetoacetate and 10.8 g of phenylhydrazine were added, and the mixture was refluxed under stirring for 3 hours. After left to cool, the precipitated crystals were filtered and recrystallized from ethanol to obtain 11.3 g of 3-methyl-1-phenyl-2-pyrazolin-5-one (Compound No. 1) as colorless crystals.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22,600
Citations
T Watanabe, M Tahara, S Todo - Cardiovascular therapeutics, 2008 - Wiley Online Library
… Edaravone scavenges ROS and inhibits proinflammatory responses after brain ischemia in … can be ameliorated by edaravone. In addition to these antistroke effects, edaravone has also …
Number of citations: 286 onlinelibrary.wiley.com
H Yoshida, H Yanai, Y Namiki… - CNS drug …, 2006 - Wiley Online Library
… Edaravone exerts neuroprotective effects by inhibiting endothelial injury and by ameliorating neuronal damage in brain ischemia. Edaravone … be reduced by edaravone pretreatment. …
Number of citations: 528 onlinelibrary.wiley.com
PA Lapchak - Expert opinion on pharmacotherapy, 2010 - Taylor & Francis
… released from the edaravone anion can … edaravone (E) to a ROS produces an edaravone radical (E•). Subsequently, the edaravone radical (E•) forms a peroxyl radical of edaravone (E• •…
Number of citations: 233 www.tandfonline.com
K Tsujita, H Shimomura, K Kaikita, H Kawano… - Circulation …, 2006 - jstage.jst.go.jp
… that the administration of edaravone just prior to myocardial … edaravone on the long-term prognosis in patients with AMI. … In the edaravone group, 30mg edaravone was intravenously …
Number of citations: 114 www.jstage.jst.go.jp
T Watanabe, M Tanaka, K Watanabe… - … SOCIETY OF JAPAN, 2004 - yakushi.pharm.or.jp
… effects of edaravone are reviewed. In early stage of investigation, edaravone was found to … Edaravone showed inhibitory effects on both water-soluble and lipid-soluble peroxyl radical-…
Number of citations: 200 yakushi.pharm.or.jp
R Tabrizchi - Current opinion in investigational drugs (London …, 2000 - europepmc.org
Mitsubishi-Tokyo (formerly Mitsubishi Chemical) is developing edaravone (norphenazone), a free radical scavenger, for the potential treatment of cardiovascular disease, …
Number of citations: 164 europepmc.org
JD Rothstein - Cell, 2017 - cell.com
Amyotrophic lateral sclerosis (ALS) is a progressive, adult onset neurodegenerative disease that is always fatal. The history of ALS drug discovery is fraught with many stops and starts. …
Number of citations: 186 www.cell.com
H Sawada - Expert opinion on pharmacotherapy, 2017 - Taylor & Francis
… Pivotal study of edaravone to treat ALS Here, we review clinical trials using edaravone to treat Amyotrophic lateral sclerosis (ALS) [Citation1–Citation3]. One was an open-label small-…
Number of citations: 165 www.tandfonline.com
K Abe, M Aoki, S Tsuji, Y Itoyama, G Sobue… - The Lancet …, 2017 - thelancet.com
… edaravone, and 68 were randomly assigned to receive placebo. 68 patients taking edaravone … ; p=0·0013) in favour of edaravone. Treatment-emergent adverse events were reported in …
Number of citations: 634 www.thelancet.com
Z Sun, Q Xu, G Gao, M Zhao, C Sun - Nigerian journal of clinical …, 2019 - journals.lww.com
… the clinical treatment effects of edaravone on the degree of … [ 5 6 ] For example, edaravone is a new antioxidant and … therapeutic effects of edaravone on acute cerebral infarction. …
Number of citations: 79 journals.lww.com

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